3-tributylstannyl-5H-furan-2-one
Overview
Description
3-Tributylstannyl-5H-furan-2-one is an organotin compound with the molecular formula C16H30O2Sn. It is a derivative of furan-2-one, where a tributylstannyl group is attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tributylstannyl-5H-furan-2-one typically involves the reaction of furan-2-one with tributyltin hydride in the presence of a catalyst. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-tin bond .
Industrial Production Methods
These reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Tributylstannyl-5H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different organotin derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts, to form various substituted furans
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in substitution reactions
Major Products
The major products formed from these reactions include substituted furans, oxides, and other organotin compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
3-Tributylstannyl-5H-furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-tributylstannyl-5H-furan-2-one involves its interaction with various molecular targets. The tributylstannyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The furan ring structure provides stability and facilitates interactions with biological molecules, making it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(tributylstannyl)furan: Another organotin compound with similar reactivity but different substitution patterns.
4-Tributylstannyl-5H-furan-2-one: A closely related compound with the tributylstannyl group at a different position on the furan ring
Uniqueness
3-Tributylstannyl-5H-furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
4-tributylstannyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1H,3H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYAHXSRJZRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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